molecular formula C11H9Cl2NO3S B2416519 4-(2,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione CAS No. 338953-61-0

4-(2,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione

Cat. No.: B2416519
CAS No.: 338953-61-0
M. Wt: 306.16
InChI Key: OQHHZNNAIKNKLF-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione is a synthetic organic compound characterized by the presence of a dichlorobenzyl group attached to a thiazinane ring

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)methyl]-1-oxo-1,4-thiazinane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO3S/c12-8-2-1-7(9(13)3-8)4-14-10(15)5-18(17)6-11(14)16/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHHZNNAIKNKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1=O)CC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the reaction of 2,4-dichlorobenzyl chloride with thiazinane-1,3,5-trione under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group can interact with hydrophobic pockets in proteins, while the thiazinane ring can form hydrogen bonds or other interactions with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione is unique due to the presence of both the dichlorobenzyl group and the thiazinane ring, which confer specific chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds.

Biological Activity

4-(2,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione is a synthetic compound belonging to the thiazine family, characterized by its unique molecular structure that includes a thiazinane ring and a dichlorobenzyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory effects.

  • Molecular Formula : C11H9Cl2NO3S
  • Molar Mass : 306.17 g/mol
  • CAS Number : 338953-61-0

The presence of the dichlorobenzyl group is believed to influence the compound's reactivity and interaction with biological targets. The thiazinane ring structure contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:

  • Reaction of dichlorobenzyl chloride with thiazinane derivatives under controlled conditions.
  • Use of bases such as potassium carbonate in organic solvents like dimethylformamide (DMF) at elevated temperatures.

Antimicrobial Activity

Research indicates that compounds within the thiazine family exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that related thiazine derivatives showed activity against various bacterial strains, suggesting that this compound may possess similar effects due to its structural characteristics .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies:

  • In vitro testing revealed that derivatives of thiazines can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating effective cytotoxicity .
  • The mechanism of action is thought to involve disruption of cellular processes through interaction with specific proteins or enzymes critical for cancer cell survival .

Anti-inflammatory Effects

Preliminary studies suggest that thiazine derivatives may also exhibit anti-inflammatory properties:

  • The dichlorobenzyl substituent may enhance the compound's ability to modulate inflammatory pathways, although specific data on this compound is limited and requires further investigation .

Case Studies

StudyFindings
Antimicrobial Study Related thiazine derivatives showed significant inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MIC) in the low micromolar range .
Anticancer Activity Testing on MCF-7 cells revealed an IC50 value of approximately 27 μM for related compounds, indicating potential efficacy against breast cancer .
Inflammatory Response In vitro assays demonstrated modulation of cytokine release in macrophage cultures treated with thiazine derivatives .

Q & A

Q. What are the key synthetic pathways for 4-(2,4-Dichlorobenzyl)-1λ⁴,4-thiazinane-1,3,5-trione?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Formation of the thiazinane core via cyclization of thiourea derivatives with α,β-unsaturated carbonyl compounds.
  • Step 2: Introduction of the 2,4-dichlorobenzyl group via nucleophilic substitution or alkylation under anhydrous conditions.
  • Step 3: Oxidation to generate the trione moiety using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) in dichloromethane.
    Reaction monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for high yields (>70%) .

Q. How is the compound characterized structurally?

Key techniques include:

  • X-ray crystallography: Resolves bond lengths (e.g., C–S: 1.76 Å, C=O: 1.21 Å) and ring conformation .
  • NMR spectroscopy:
    • ¹H NMR: Aromatic protons (δ 7.2–7.5 ppm), methylene protons adjacent to sulfur (δ 3.8–4.2 ppm).
    • ¹³C NMR: Carbonyl carbons (δ 170–175 ppm), thiomorpholine carbons (δ 45–60 ppm) .
  • High-resolution mass spectrometry (HRMS): Confirms molecular ion [M+H]⁺ at m/z 322.17 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., IC₅₀ variations in enzyme inhibition assays) may arise from:

  • Solvent effects: DMSO vs. aqueous buffers alter compound solubility and aggregation.
  • Assay conditions: pH-dependent reactivity of the trione moiety (e.g., optimal activity at pH 7.4 vs. 6.8).
  • Structural analogs: Substitutions at the dichlorobenzyl position (e.g., 3,4-dichloro vs. 2,4-dichloro) significantly modulate target binding .
    Recommended approach: Standardize assay protocols (e.g., ITC for binding constants) and validate with orthogonal methods (SPR, crystallography) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking: Use software like AutoDock Vina to model binding to enzymes (e.g., SHIP1 phosphatase, PDB: 5RWT). Key interactions:
    • Dichlorobenzyl group occupies hydrophobic pockets.
    • Trione carbonyls form hydrogen bonds with catalytic residues (e.g., Arg-343) .
  • MD simulations: Assess stability of ligand-protein complexes over 100 ns trajectories. Parameters:
    • AMBER force field, TIP3P water model.
    • RMSD < 2 Å indicates stable binding .

Methodological Considerations

Q. How to optimize reaction yields for scale-up synthesis?

  • Continuous flow chemistry: Enhances mixing and heat transfer for exothermic steps (e.g., dichlorobenzyl alkylation).
  • Catalyst screening: Pd/C or Ni catalysts improve coupling efficiency in heterocycle formation.
  • Table 1: Yield optimization under varying conditions:
ConditionYield (%)Purity (%)
Batch (room temp)6592
Flow (50°C)8298
Catalyst: Pd/C8899

Q. What are the stability challenges during storage?

  • Hydrolysis: The trione group degrades in aqueous buffers (t₁/₂ = 24 hrs at pH 7.4).
  • Light sensitivity: Store in amber vials at -20°C under argon to prevent radical-mediated decomposition .

Comparative Analysis of Structural Analogs

Table 2: Bioactivity of thiazinane derivatives:

CompoundTarget EnzymeIC₅₀ (µM)Selectivity Index
4-(2,4-Dichlorobenzyl)-thiazinaneSHIP10.12>100
4-(3,4-Dichlorophenyl)-thiazinaneHDAC61.412
4-(2-Chloro-4-fluorobenzyl)-thiazinaneCYP3A48.73

Future Research Directions

  • Mechanistic studies: Elucidate redox activity of the trione group using cyclic voltammetry.
  • In vivo models: Assess pharmacokinetics in rodent studies with LC-MS/MS quantification (LOQ: 0.1 ng/mL) .

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